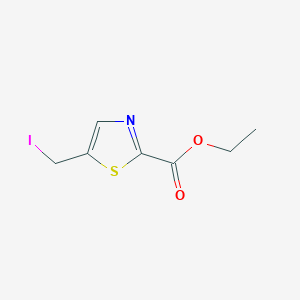

Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their applications in medicinal chemistry. Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate, while not directly synthesized in the provided papers, is related to various ethyl thiazole carboxylates that have been synthesized and characterized. These compounds typically feature a thiazole ring, a versatile scaffold in drug design, substituted with various functional groups that can impart diverse biological activities .

Synthesis Analysis

The synthesis of ethyl thiazole carboxylates often involves cyclization reactions of thioamides with chloroacetoacetates or similar precursors. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized with a yield above 60% by cyclizing thioamide with 2-chloroacetoacetate . Another approach described a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in an ionic liquid . These methods highlight the versatility and efficiency of synthesizing substituted thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using crystallography and spectroscopic techniques. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined to crystallize in the monoclinic system with space group P21/c, featuring intermolecular C-H...O interactions . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was elucidated, showing hydrogen-bonded dimers in the crystal lattice . These structural analyses are crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

Ethyl thiazole carboxylates can undergo various chemical transformations to yield new derivatives with potential biological activities. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . These transformations demonstrate the reactivity of the thiazole ring and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl thiazole carboxylates are influenced by their molecular structure. Density functional theory (DFT) calculations, such as those performed on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, can provide insights into the electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which was found to be 3.919 eV . The molecular electrostatic potential maps can also indicate the electrophilic and nucleophilic sites within the molecule, which are important for predicting reactivity and interactions with biological targets.

Scientific Research Applications

1. Synthesis and Structural Analysis

- Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate and its derivatives are prominently used in the synthesis of various complex organic compounds. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, a related compound, has been used to synthesize 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting its versatility in organic synthesis (Albreht et al., 2009).

- Another study shows the transformation of similar compounds into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, further demonstrating the compound's utility in creating novel heterocyclic structures (Žugelj et al., 2009).

2. Role in Crystallography and Quantum Chemistry

- The compound and its derivatives are also significant in the field of crystallography. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, providing insights into the molecular associations and interactions in such compounds (Lynch & Mcclenaghan, 2004).

- Additionally, synthesis and crystal structure characterization, along with Hirshfeld surface analysis and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a related compound, were performed to understand the molecular electrostatic potential and interactions within the molecule (Akhileshwari et al., 2021).

3. Application in Antimicrobial Studies

- This compound derivatives have been explored for their antimicrobial properties. A study on ethyl 2-amino-4-methylthiazole-5-carboxylate revealed its effectiveness against various strains of bacteria and fungi, showcasing its potential in the development of new antimicrobial agents (Desai, Bhatt & Joshi, 2019).

4. Corrosion Inhibition

- In the field of materials science, derivatives of this compound, such as ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, have been used as corrosion inhibitors. Research indicates their efficiency in preventing corrosion of metals in acidic environments, which is crucial for material longevity and safety (Raviprabha & Bhat, 2019).

5. Novel Compound Synthesis

- The compound has been instrumental in the synthesis of novel organic structures. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, demonstrating the compound's significance in creating diverse and potentially useful organic chemicals (Li-jua, 2015).

properties

IUPAC Name |

ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAWDLUKFZQOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)

![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)

![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511161.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)